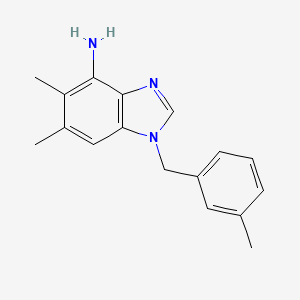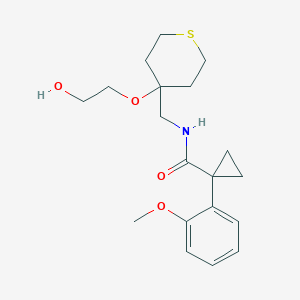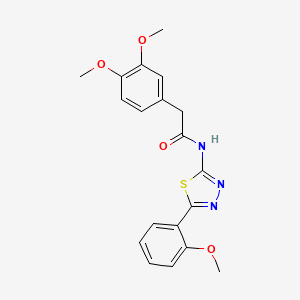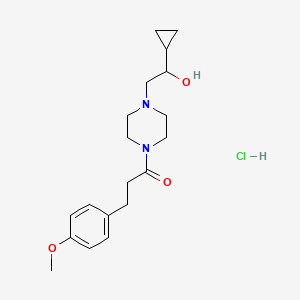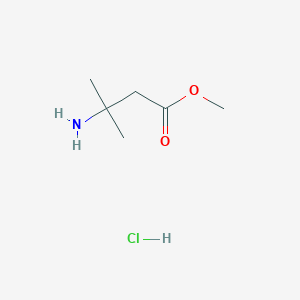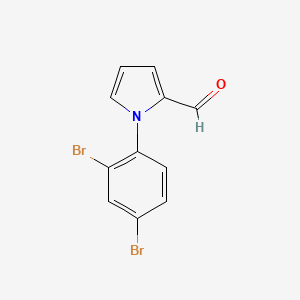
1-(2,4-dibromophenyl)-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceuticals
Application Summary
“1-(2,4-dibromophenyl)-1H-pyrrole-2-carbaldehyde” is a compound that belongs to the class of biologically active compounds known as pyrrolomycins . Pyrrolomycins exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anthelmintic, antiproliferative, insecticidal, and acaricidal activities .
Methods of Application
The compound is obtained by oxidation with selenium dioxide of the methylene group of the intermediates 1-(4,5-dibromo-3-R-1 H-pyrrol-2-yl)-2-(3,5-dibromo-2-methoxyphenyl)ethanones and subsequent demethylation using anhydrous aluminum chloride in dry dichloromethane .
Results or Outcomes
The efficacy of pyrrolomycins, combined in some cases with low toxicity, confers to these molecules a great potential for the development of new antimicrobial agents to face the antibiotic crisis .
Anesthesiology
Application Summary
“1-(2,4-dibromophenyl)-1H-pyrrole-2-carbaldehyde” is a novel opioid receptor agonist that has been found to cause less gastrointestinal dysfunction than morphine .
Methods of Application
The cellular signaling pathways activated by this compound were examined in vitro using a radioligand-binding assay, a cyclic adenosine monophosphate assay, a β-arrestin assay, an internalization assay, and immunohistochemistry .
Results or Outcomes
The compound elicited robust effects in μ-opioid, δ-opioid, and κ-opioid receptor–expressing cells. It acts as a full agonist of β-arrestin-2 recruitment in μ-opioid and δ-opioid receptor–expressing cells. It caused less gastrointestinal dysfunction and better antinociception in mechanical pain hypersensitivity and in cancer-induced pain than morphine at equi-antinociceptive doses .
Bioactivity of 1-Indanone Derivatives
Application Summary
1-Indanone derivatives, which could potentially include “1-(2,4-dibromophenyl)-1H-pyrrole-2-carbaldehyde”, have been extensively studied for their bioactivity . These compounds have shown promise in a variety of applications .
Methods of Application
The methods of application for these compounds vary widely depending on the specific application. They are typically synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
Results or Outcomes
1-Indanone derivatives have shown potential as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, and even as insecticides, fungicides, and herbicides .
2,4-Dibromophenol Properties
Application Summary
While not directly related to “1-(2,4-dibromophenyl)-1H-pyrrole-2-carbaldehyde”, 2,4-Dibromophenol is an isomer of dibromophenol with the molecular formula C6H4Br2O . It is a solid with needle-like crystals at room temperature .
Methods of Application
It is soluble in water, ethanol, ether and benzene and slightly soluble in carbon tetrachloride .
Results or Outcomes
2,4-Dibromophenol is found in certain molluscs and crustaceans, as well as the acorn worm Saccoglossus bromophenolosus, which is named after it .
2-Chloro-1-(2,4-dibromophenyl)ethanone
Application Summary
2-Chloro-1-(2,4-dibromophenyl)ethanone is a compound that shares some structural similarities with "1-(2,4-dibromophenyl)-1H-pyrrole-2-carbaldehyde" .
Methods of Application
The methods of application for this compound would depend on its specific use, which is not detailed in the available resources .
Results or Outcomes
Further research would be needed to confirm its potential uses .
Propriétés
IUPAC Name |
1-(2,4-dibromophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPDJDBPORLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dibromophenyl)-1H-pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2902718.png)
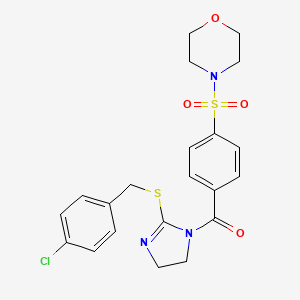
![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2902721.png)
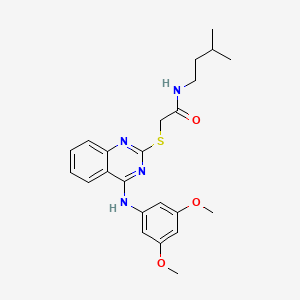
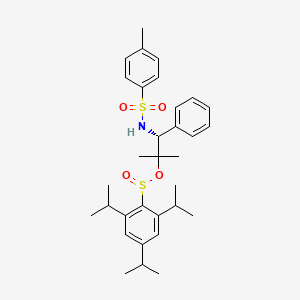
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2902726.png)
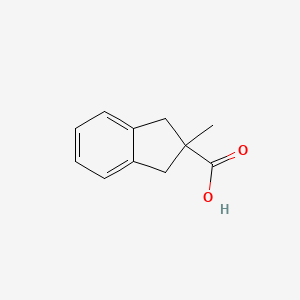
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)
![2-(4-ethoxyphenyl)-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2902733.png)
